Introduction: Unveiling the Dual Functionality of 1,2-Epoxy-7-octene
Introduction: Unveiling the Dual Functionality of 1,2-Epoxy-7-octene
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Epoxy-7-octene
For Researchers, Scientists, and Drug Development Professionals
1,2-Epoxy-7-octene is a versatile bifunctional molecule that is garnering significant interest across various chemical sectors, from polymer science to pharmaceutical development. Its unique structure, featuring both a reactive oxirane (epoxide) ring and a terminal alkene (double bond), allows for selective and sequential chemical transformations.[1] This dual reactivity makes it a valuable intermediate in organic synthesis.[2][3][4][5][6]
The aliphatic carbon chain imparts flexibility, while the distinct reactivity of the epoxide and vinyl groups enables its use in creating complex molecular architectures.[1] In the realm of drug development, chiral epoxides are crucial building blocks for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[7] The asymmetric synthesis of 1,2-Epoxy-7-octene has been explored, and it has shown potential in inhibiting the growth of certain tumor cells in preclinical studies.[8] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization, offering a critical resource for researchers leveraging this compound in their work.
Caption: Molecular structure of 1,2-Epoxy-7-octene.
Core Physicochemical Properties
The utility of 1,2-Epoxy-7-octene in experimental design is fundamentally governed by its physical and chemical properties. It is a clear, colorless liquid with a characteristic low odor, making it suitable for high-specification applications where aesthetics are important.[1] It is stable under recommended storage conditions, typically between 2°C and 8°C, but is incompatible with strong oxidizing agents.[3][6][9][10]
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][5][9][11] |
| Molecular Weight | 126.20 - 126.22 g/mol | [1][9][11] |
| CAS Number | 19600-63-6 | [1][9] |
| Appearance | Clear, colorless liquid | [1][5] |
| Density | 0.850 g/mL at 25°C | [2][4][9][10][11] |
| Boiling Point | 64-65°C at 18 mmHg; 167°C (estimated) | [2][4][9] |
| Flash Point | 38°C (100°F) | [2][4][9][11] |
| Refractive Index | 1.4335 - 1.4385 at 20°C | [2][5] |
| Solubility | Not miscible in water.[2][3][4] Soluble in chloroform and methanol (slightly).[2] | [2][3][4] |
Synthesis, Reactivity, and Applications
Synthetic Pathways
The primary route for synthesizing 1,2-Epoxy-7-octene is through the selective epoxidation of 1,7-octadiene. This reaction leverages the higher reactivity of one double bond over the other. The choice of oxidizing agent and catalyst is critical to maximize the yield of the mono-epoxide and minimize the formation of the diepoxide byproduct.[12]
Common methodologies include:
-
Catalytic Epoxidation: Utilizing catalysts such as those based on molybdenum complexes in the presence of an oxygen source like tert-Butyl hydroperoxide (TBHP).[13]
-
Biocatalytic Epoxidation: Employing enzymes from microorganisms like Pseudomonas oleovorans, which can perform highly selective epoxidations under mild conditions.[14][15]
The rationale behind using a molar excess of the diene starting material is to statistically favor the mono-epoxidation reaction, thereby reducing the probability of the second double bond reacting.[12]
Caption: Generalized workflow for the synthesis of 1,2-Epoxy-7-octene.
Reactivity and Applications
The molecule's dual functionality is the cornerstone of its utility.[1] The epoxide ring is susceptible to nucleophilic ring-opening reactions, a cornerstone of epoxy chemistry, while the terminal double bond can participate in a wide range of olefin reactions (e.g., hydrogenation, metathesis, polymerization).
This reactivity profile makes it a valuable component in:
-
Polymer and Materials Science: It can act as a reactive diluent in epoxy resin formulations, lowering viscosity while integrating into the polymer backbone during curing.[1] Its aliphatic chain enhances flexibility and impact resistance in coatings and adhesives.[1] It is also compatible with polyurethane and acrylate systems.[1][16]
-
Organic Synthesis Intermediate: It serves as a precursor for more complex molecules. The epoxide can be opened to install various functional groups, and the alkene can be further elaborated, making it a key building block in multi-step syntheses.[3][4][5][6]
-
Pharmaceutical Development: Chiral versions of functionalized epoxides are critical for constructing stereospecific centers in drug molecules.[7] The asymmetric synthesis of 1,2-epoxy-7-octene has been shown to produce a compound with anti-tumor activity in hamster cells, highlighting its potential as a pharmacophore or a chiral intermediate in drug discovery.[8]
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and structure of 1,2-Epoxy-7-octene requires a multi-technique analytical approach. Each method provides orthogonal data that, when combined, offers a high degree of confidence in the material's quality.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of the key functional groups. The IR spectrum will exhibit characteristic peaks for the C-O-C stretching of the epoxy ring, typically in the 1260 cm⁻¹ (symmetric ring breathing), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric stretch) regions.[17] Additionally, characteristic peaks for the terminal alkene C-H and C=C bonds will be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the hydrogen environments. Protons on the epoxide ring are expected to appear in a distinct region of the spectrum (typically ~2.5-3.0 ppm). The vinyl protons of the terminal double bond will also have characteristic shifts and coupling patterns. The remaining aliphatic chain protons will appear further upfield.
-
¹³C NMR: Confirms the carbon skeleton. The two carbons of the epoxide ring will have unique chemical shifts, as will the two sp² hybridized carbons of the alkene.
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₄O (approx. 126.2 g/mol ).[1][9] The fragmentation pattern can also provide structural information.
Chromatographic Methods
-
Gas Chromatography (GC): GC is the primary method for determining the purity of 1,2-Epoxy-7-octene.[5] Due to its volatility, it is well-suited for this technique. A high-purity sample will show a single major peak, with purity levels often exceeding 96-97%.[1][5][9]
Caption: A self-validating analytical workflow for 1,2-Epoxy-7-octene.
Safety, Handling, and Storage
1,2-Epoxy-7-octene is classified as a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[3][6] Recommended storage temperature is between 2-8°C.[9][10]
-
Hazard Class: UN1993, Hazard Class 3, Packing Group III for transport.[4]
Conclusion
1,2-Epoxy-7-octene is a uniquely versatile chemical intermediate whose value lies in the orthogonal reactivity of its epoxide and alkene functionalities. Its well-defined physicochemical properties, combined with established synthetic and analytical protocols, make it a reliable building block for a wide array of applications. For researchers in materials science and drug development, a thorough understanding of these properties is essential for harnessing its full potential in the creation of novel polymers, advanced materials, and complex, stereochemically defined pharmaceutical agents.
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